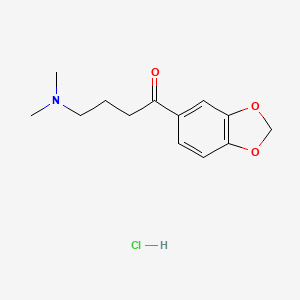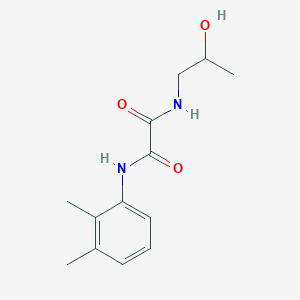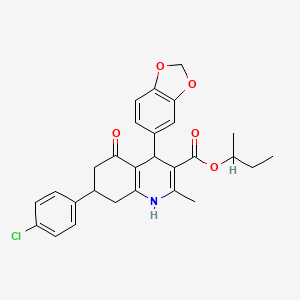
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride, also known as MDBP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of amphetamine-like compounds that are commonly found in khat plants, which are native to East Africa and the Arabian Peninsula. MDBP is a psychoactive substance that has been used recreationally due to its stimulant effects. However, it has also gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into neurons. This leads to an increase in the levels of dopamine in the brain, which can have various effects on behavior and cognition. The exact mechanism of action of this compound is not fully understood, but it is thought to involve interactions with the dopamine transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of stimulant drugs. It has also been shown to increase levels of the stress hormone cortisol, which can have negative effects on the body over time. Additionally, it has been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for delivering drugs to the brain. Another advantage is its ability to inhibit the dopamine transporter, which can be useful in studying the effects of dopamine on behavior and cognition.
One limitation of using this compound in lab experiments is its potential toxicity and abuse liability. It has been shown to have stimulant effects similar to other amphetamine-like compounds, which can lead to addiction and other adverse effects. Another limitation is its relatively limited use in scientific research, which means that there is still much to be learned about its effects and potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride. One direction is to further study its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Another direction is to study its potential use as a drug delivery system for drugs that are unable to cross the blood-brain barrier. Additionally, more research is needed to fully understand its mechanism of action and potential adverse effects, particularly in relation to its abuse liability and potential toxicity.
Synthesemethoden
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride can be synthesized using various methods, including the reaction of 3,4-methylenedioxyphenylpropan-2-one with dimethylamine and n-butyl lithium. Another method involves the reaction of 1,3-benzodioxole with dimethylamine and butyryl chloride. The resulting product is then converted to the hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, it has been shown to have an effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This compound has been shown to inhibit the reuptake of dopamine, leading to an increase in its levels in the brain. This effect has been studied in relation to its potential use in the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
In pharmacology, this compound has been studied for its potential use as a drug delivery system. It has been shown to be able to cross the blood-brain barrier, which is a protective barrier that prevents many substances from entering the brain. This property makes it a potential candidate for delivering drugs to the brain that would otherwise be unable to cross the blood-brain barrier.
In toxicology, this compound has been studied for its potential toxicity and abuse liability. It has been shown to have stimulant effects similar to other amphetamine-like compounds, which can lead to addiction and other adverse effects.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14(2)7-3-4-11(15)10-5-6-12-13(8-10)17-9-16-12;/h5-6,8H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNOZZNEGKMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)C1=CC2=C(C=C1)OCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)

![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)

![4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4941129.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B4941144.png)



![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
